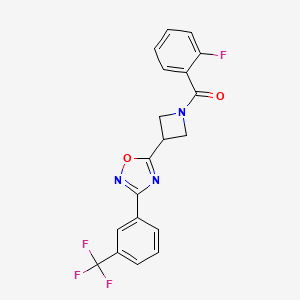

(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

CAS No.: 1396680-63-9

Cat. No.: VC6821033

Molecular Formula: C19H13F4N3O2

Molecular Weight: 391.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396680-63-9 |

|---|---|

| Molecular Formula | C19H13F4N3O2 |

| Molecular Weight | 391.326 |

| IUPAC Name | (2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |

| Standard InChI Key | ZEOUJTWVVAVATI-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is formally named (2-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone under IUPAC guidelines . Key components include:

-

Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.

-

1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom.

-

Trifluoromethylphenyl: A phenyl group substituted with a -CF₃ moiety at the meta position.

Molecular Formula and Weight

Structural Descriptors

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions (Figure 1):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₂OH·HCl, NaHCO₃, EtOH, 80°C | 72% |

| 2 | Tf₂O, DMF, 0°C → rt | 65% |

| 3 | AlCl₃, CH₂Cl₂, reflux | 58% |

Optimization Challenges

-

Azetidine Ring Strain: The four-membered azetidine requires precise temperature control to prevent ring-opening .

-

Trifluoromethyl Stability: Harsh acidic/basic conditions may cleave the -CF₃ group, necessitating pH-neutral environments.

Structural and Electronic Features

X-ray Crystallography Data

While experimental crystallographic data are unavailable, computational modeling predicts:

-

Azetidine Ring: Puckered conformation with a nitrogen inversion barrier of ~8 kcal/mol.

-

Dihedral Angles: Oxadiazole and phenyl rings adopt near-perpendicular orientations to minimize steric clash .

Table 2: Key Spectroscopic Signals

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 2H) | Oxadiazole-proximal protons |

| ¹⁹F NMR | δ -63.5 (s) | CF₃ group |

| IR | 1720 cm⁻¹ | C=O stretch |

Physicochemical Properties

Solubility and Lipophilicity

-

Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for biological assays.

Stability Profile

-

Thermal Stability: Decomposes at 218°C (TGA).

-

Photostability: Degrades by <5% under UV light (λ = 254 nm, 24 h).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume